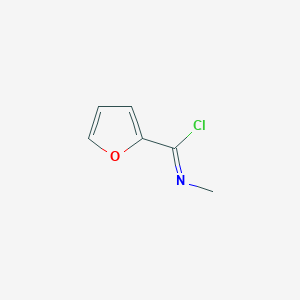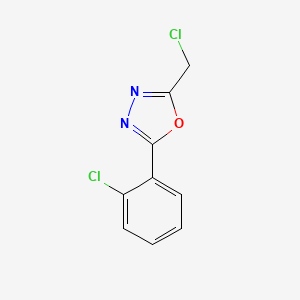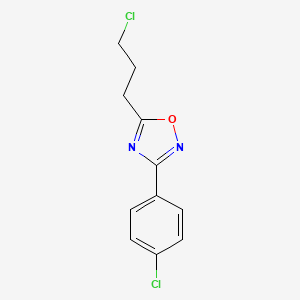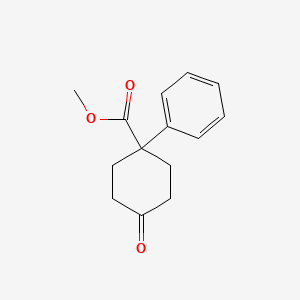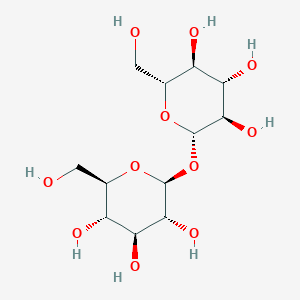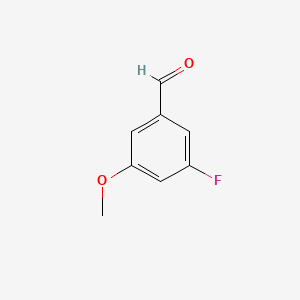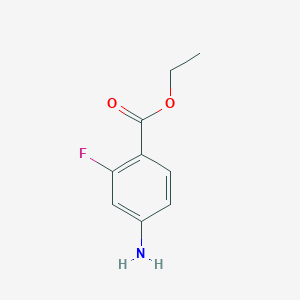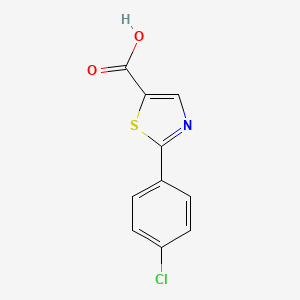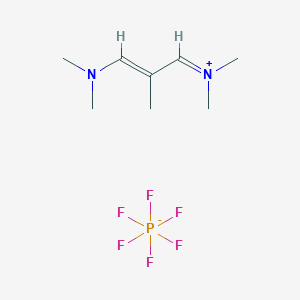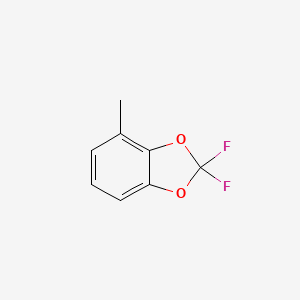
2,2-Difluoro-4-methyl-1,3-benzodioxole
Overview
Description
2,2-Difluoro-4-methyl-1,3-benzodioxole is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzodioxole ring
Mechanism of Action
- Experimental evidence suggests that Pseudomonas putida F1 catalyzes the defluorination of DFBD, converting it into other metabolites .
- Notably, all these metabolites retain the difluoromethylene group, and no fluoride ions are released .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-4-methyl-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of certain compounds, leading to the formation of transformation products such as 2,3-dihydroxybenzoic acid
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the bacterial community composition in bioreactors, leading to changes in the diversity and function of microbial populations . These effects are essential for understanding how the compound can be used in environmental and industrial applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been observed to undergo defluorination and decyanation, resulting in the formation of various metabolites
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation, leading to the formation of transformation products over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that the compound can affect the production of pro-inflammatory molecules in certain cell types . Understanding these dosage effects is essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the compound has been shown to undergo defluorination and decyanation, resulting in the formation of metabolites such as 2,3-dihydroxybenzoic acid
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, studies have shown that the compound can be transported within microbial cells, leading to changes in their metabolic activity
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the compound has been observed to localize within microbial cells, affecting their metabolic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-methyl-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with fluorinating agents. One common method includes the use of 2,2-dichloro-1,3-benzodioxole as an intermediate, which is then reacted with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . Another approach involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-methyl-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products such as this compound-4-carboxylic acid or this compound-4-carbaldehyde.
Reduction: Products include this compound-4-ol.
Substitution: Products vary depending on the substituent introduced, such as this compound-4-methoxy.
Scientific Research Applications
2,2-Difluoro-4-methyl-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a component of drugs that require stability against metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the methyl group present in 2,2-Difluoro-4-methyl-1,3-benzodioxole.
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: Contains a carboxylic acid group instead of a methyl group.
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde: Contains an aldehyde group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methyl group on the benzodioxole ring. This combination of substituents imparts specific chemical properties, such as increased stability and resistance to metabolic degradation, making it valuable in various applications.
Properties
IUPAC Name |
2,2-difluoro-4-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-3-2-4-6-7(5)12-8(9,10)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGXAMYQIOWWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446755 | |
| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72769-03-0 | |
| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)
